Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

Electrophilic Aromatic Substitution Organometallic Chemistry Reactivity Comparison

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (CAS 2443-46-1), also widely known as 1,6-methanoannulene, is a non-benzenoid aromatic hydrocarbon of the bridged annulene class. It is recognized as the first stable aromatic compound based on a cyclodecapentaene (10π) system, made possible by a transannular methylene bridge that enforces near-planarity of the otherwise non-aromatic annulene core.

Molecular Formula C11H10
Molecular Weight 142.20 g/mol
CAS No. 2443-46-1
Cat. No. B15343429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
CAS2443-46-1
Molecular FormulaC11H10
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C1C=CC=C2
InChIInChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2
InChIKeyOORRQYZWSVJKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (1,6-Methano[10]annulene): Core Properties and Aromatic Character for Advanced Material Design


Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (CAS 2443-46-1), also widely known as 1,6-methano[10]annulene, is a non-benzenoid aromatic hydrocarbon of the bridged annulene class [1]. It is recognized as the first stable aromatic compound based on a cyclodecapentaene (10π) system, made possible by a transannular methylene bridge that enforces near-planarity of the otherwise non-aromatic [10]annulene core [2]. Its aromatic character is definitively confirmed by X-ray crystallography, which shows a lack of bond length alternation around the perimeter, and by 1H NMR spectroscopy, which reveals a pronounced diamagnetic ring current [1][3]. With a molecular formula of C11H10, a molecular weight of 142.20 g/mol, a predicted boiling point of 324.9 °C at 760 mmHg, and a density of 1.02 g/cm³, this compound serves as a fundamental building block for investigating non-benzenoid aromaticity and developing advanced organic electronic materials [4].

Why Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is Not Interchangeable with Naphthalene or Other 10π Aromatic Building Blocks


While naphthalene is the archetypal 10π-electron aromatic system, its 6π/10π electronic structure and planar geometry fundamentally differ from the unique 10π monocyclic topology of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene [1]. The presence of a transannular methylene bridge in this methano[10]annulene imparts distinct geometric and electronic consequences: it exhibits a lower resonance energy and more pronounced polyolefinic character compared to naphthalene [2], which translates to significantly different chemical reactivity and material properties [3]. Consequently, substituting naphthalene or other planar aromatics with this bridged annulene in a conjugated polymer or small molecule can drastically alter intrapolymer charge delocalization [1], solubility, and the energetic barriers for processes that require disruption of aromaticity [2]. The following quantitative evidence details these critical differences, underscoring the necessity for precise compound selection.

Quantitative Differentiation of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene for Evidence-Based Procurement


Superior Electrophilic Reactivity of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene vs. Naphthalene in Protiodestannylation

In a direct head-to-head comparison, the rate of protiodestannylation, a classic electrophilic aromatic substitution reaction, was measured for both 1,6-methano[10]annulene and naphthalene derivatives [1]. This quantifies the significantly higher electron density and nucleophilic character of the annulene's perimeter.

Electrophilic Aromatic Substitution Organometallic Chemistry Reactivity Comparison

Extreme Enhancement in Electrophilic Reactivity of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene vs. Naphthalene in Protiodesilylation

The same study that examined protiodestannylation also compared the rates of protiodesilylation, another key electrophilic substitution reaction [1]. The reactivity difference was found to be even more dramatic, underscoring the unique electronic environment of the methano[10]annulene core.

Electrophilic Aromatic Substitution Organosilicon Chemistry Reactivity Comparison

Quantified Electrophilic Reactivity via Partial Rate Factors and σ+ Value for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

The absolute reactivity of 1,6-methano[10]annulene was quantified through measurements of partial rate factors for protiodetritiation and protiodesilylation [1]. These values, along with the derived Hammett σ+ constant, place its reactivity within the context of known aromatic systems and serve as a benchmark for its electron-rich character.

Physical Organic Chemistry Electrophilic Aromatic Substitution Quantitative Reactivity

Greater Intrapolymer Charge Delocalization in Conjugated Polymers with Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene vs. Naphthalene

A comparative study of conjugated polymers derived from the two 10π-electron systems of naphthalene and methano[10]annulene demonstrated a key difference in electronic behavior [1]. The study found that the unique π-topology of the annulene allows for a greater degree of charge delocalization along the polymer backbone, a critical parameter for semiconductor performance.

Organic Electronics Conjugated Polymers Charge Transport

Validated Application Scenarios for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene Based on Differential Evidence


High-Performance Organic Semiconducting Polymers and Small Molecules

This compound serves as a crucial monomer for synthesizing conjugated polymers and small molecules for organic electronics. As demonstrated by comparative studies, polymers incorporating the methano[10]annulene core exhibit greater intrapolymer charge delocalization than their naphthalene-derived counterparts [1]. This property is essential for enhancing charge carrier mobility in organic field-effect transistors (OFETs) and improving power conversion efficiencies in organic photovoltaics (OPVs). The non-planar geometry of the annulene ring, as noted in patent literature, can also reduce local torsional strain in polymer backbones, potentially mitigating aggregation and improving processability [2].

Synthesis of Highly Functionalized Molecular Architectures via Electrophilic Chemistry

The exceptionally high electrophilic reactivity of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, quantitatively established as being up to 700 times more reactive than naphthalene in protiodesilylation [3], makes it an ideal substrate for diverse functionalization strategies. This includes efficient electrophilic aromatic substitutions (e.g., halogenation, nitration) and metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira) to produce a wide array of derivatives [4][5]. This high reactivity is particularly valuable for creating complex, non-benzenoid polycyclic frameworks and advanced intermediates for medicinal chemistry or materials science.

Model System for Investigating Non-Benzenoid Aromaticity and Homoaromaticity

As the prototypical stable 10π-electron bridged annulene, this compound is the benchmark standard for studying the fundamental nature of non-benzenoid aromaticity [6]. Its well-characterized properties—including a resonance energy smaller than that of naphthalene [7] and a strong diamagnetic ring current [8]—allow for rigorous theoretical and experimental investigations into the relationship between structure, aromaticity, and reactivity. This includes studies of transannular interactions and homoaromaticity [9], which are critical for advancing our understanding of π-conjugated systems beyond the traditional 6π-electron paradigm.

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